molecular formula C13H20N4 B14589626 N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine CAS No. 61098-24-6

N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B14589626
CAS No.: 61098-24-6
M. Wt: 232.32 g/mol
InChI Key: OSXVQJKCTZIORL-UHFFFAOYSA-N
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Description

N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the functionalization of activated methyl groups linked to a heterocycle. One common method is the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile with hexylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-one, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine stands out due to its unique hexyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes. This property makes it a valuable compound for medicinal chemistry applications, particularly in drug design and development .

Properties

CAS No.

61098-24-6

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-hexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H20N4/c1-3-4-5-6-8-14-13-10-11(2)16-12-7-9-15-17(12)13/h7,9-10,14H,3-6,8H2,1-2H3

InChI Key

OSXVQJKCTZIORL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=NC2=CC=NN21)C

Origin of Product

United States

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